molecular formula C16H34O10S B1676799 m-PEG8-Ms CAS No. 477775-57-8

m-PEG8-Ms

Cat. No. B1676799
M. Wt: 418.5 g/mol
InChI Key: ABSVPRBGVPHWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG8-Ms is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Scientific research applications

Biocompatibility and Toxicology

Biocompatibility Assessment of Functionalized Magnetic Mesoporous Silica Nanoparticles in Human HepaRG Cells

  • Research on magnetic mesoporous silica nanoparticles (M-MSNs), including those functionalized with polyethylene glycol (PEG), demonstrated their biocompatibility in hepatic cells. PEGylation of M-MSNs was found to slow cellular uptake compared to DMPC (lipid) and pristine M-MSNs, indicating a potential for safer application in drug delivery systems without extensive toxicity. The study also utilized toxicogenomics to evaluate the molecular modes of action, suggesting the approach's value in selecting safer nanocarriers (Pisani et al., 2017).

Nanotechnology and Drug Delivery Systems

Therapy of Spinal Cord Injury by Folic Acid Polyethylene Glycol Amine-Modified Zeolitic Imidazole Framework-8 Nanoparticles

  • This study showcased the development of folic acid-polyethylene glycol (FA-PEG) amine-modified zeolitic imidazole framework-8 (ZIF-8) nanoparticles for spinal cord injury therapy. The nanoparticles targeted proinflammatory microglia/macrophages for suppression, exhibiting low toxicity and effective restoration of function in vivo, highlighting their potential in early-stage spinal cord injury recovery (Li et al., 2022).

pH-Sensitive Delivery Vehicle Based on Folic Acid-Conjugated Polydopamine-Modified Mesoporous Silica Nanoparticles for Targeted Cancer Therapy

  • A study on the development of novel nanoparticles (MSNs@PDA-PEG-FA) for targeted cancer therapy revealed that the pH-sensitive PDA coating, combined with PEG-FA, achieved high targeting efficiency and antitumor efficacy in vivo. This research highlights the potential of PEGylated nanoparticles in delivering therapeutic agents to cancer cells with minimal damage to normal cells (Cheng et al., 2017).

Immunotherapy

Pegylated Adenosine Deaminase Prevents Immune Cell Migration and Infiltration into the Brain in Experimental Autoimmune Encephalitis

  • Research into the therapeutic potential of pegylated adenosine deaminase (PEG-ADA) for protecting against experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, showed that PEG-ADA treatment resulted in significantly less severe EAE and reduced immune cell infiltration into the brain. This study suggests the potential benefits of PEG-ADA in treating neuroinflammatory diseases (Kim et al., 2013).

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O10S/c1-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-27(2,17)18/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSVPRBGVPHWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG8-Ms

CAS RN

477775-57-8
Record name 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.223.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG8-Ms
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
m-PEG8-Ms
Reactant of Route 3
Reactant of Route 3
m-PEG8-Ms
Reactant of Route 4
Reactant of Route 4
m-PEG8-Ms
Reactant of Route 5
Reactant of Route 5
m-PEG8-Ms
Reactant of Route 6
Reactant of Route 6
m-PEG8-Ms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.